N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27ClN4O2 and its molecular weight is 402.92. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
- Synthesis and Characterization : A cationic polymer, poly(N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride), was synthesized by free-radical polymerization and quaternization, demonstrating interactions with DNA and bacterial cells, and switching from antibacterial activity to non-toxic character upon light irradiation (Sobolčiak et al., 2013).
Nonlinear Optical Properties
- Optical Applications : The compound 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one exhibits nonlinear optical absorption, showing potential for optical device applications like optical limiters (Rahulan et al., 2014).
Medicinal Chemistry
- Drug Discovery and Receptor Study : A compound identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one was discovered as a nonpeptidic agonist of the urotensin-II receptor, suggesting its utility as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c1-14-17(22)7-6-8-18(14)24-21(28)20(27)23-13-19(26(4)5)15-9-11-16(12-10-15)25(2)3/h6-12,19H,13H2,1-5H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXIEJAYYCYYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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